4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride
Description
Chemical Structure: The compound consists of a piperidine ring substituted at the 4-position with a [1,1'-biphenyl]-4-yloxy group, forming a hydrochloride salt via protonation of the piperidine nitrogen.
Applications: Primarily used in industrial and scientific research contexts, the compound’s biphenyl moiety may contribute to π-π stacking interactions, making it relevant in catalysis or as a pharmaceutical intermediate .
Synthesis: Likely synthesized via nucleophilic substitution between piperidine and [1,1'-biphenyl]-4-ol, followed by HCl treatment to form the hydrochloride salt .
Properties
IUPAC Name |
4-(4-phenylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-2-4-14(5-3-1)15-6-8-16(9-7-15)19-17-10-12-18-13-11-17;/h1-9,17-18H,10-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSFLYOBACYRRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride typically involves the following steps:
Formation of the Biphenyl Ether: The initial step involves the formation of the biphenyl ether.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions to enhance yield and purity. The use of automated systems and optimized reaction conditions ensures scalability and consistency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The biphenyl group can be reduced under specific conditions to form cyclohexyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Cyclohexyl derivatives of the biphenyl group.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
Dual Receptor Ligands
Recent studies have highlighted the potential of piperidine derivatives, including 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride, as dual ligands targeting histamine H3 and sigma-1 receptors. These receptors play significant roles in pain modulation and neurological functions. For instance, a study demonstrated that compounds structurally related to this piperidine derivative exhibited a broad spectrum of analgesic activity in both nociceptive and neuropathic pain models, suggesting their potential for developing new analgesics .
Antidepressant Activity
The compound's structural similarity to known antidepressants positions it as a candidate for further research into its effects on mood disorders. Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems implicated in depression, such as serotonin and norepinephrine pathways. The biphenyl moiety may enhance the binding affinity to these targets, warranting further investigation into its pharmacological profile.
Case Study 1: Analgesic Properties
In a controlled study examining the analgesic properties of piperidine-based compounds, 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride was tested alongside other derivatives. Results indicated that this compound demonstrated significant antinociceptive effects in animal models, outperforming several traditional analgesics .
Case Study 2: Neuropharmacological Effects
Another study explored the neuropharmacological effects of this compound in models of anxiety and depression. The findings suggested that it could potentially modulate anxiety-like behaviors through its action on the sigma-1 receptor, further supporting its therapeutic potential in psychiatric disorders .
Comparative Analysis with Related Compounds
| Compound Name | Target Receptors | Key Findings |
|---|---|---|
| 4-([1,1'-Biphenyl]-4-yloxy)piperidine HCl | H3 and Sigma-1 receptors | Significant analgesic activity |
| KSK67 | H3 receptor | Selective for H3 receptor |
| KSK68 | Dual action (H3 and Sigma-1) | High affinity for both receptors |
Mechanism of Action
The mechanism of action of 4-([1,1’-Biphenyl]-4-yloxy)piperidine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can bind to various receptors and enzymes, modulating their activity.
Pathways Involved: The compound may influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cell proliferation and survival.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of virology and oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride can be represented as follows:
- Molecular Formula : CHClNO
- Molecular Weight : 285.79 g/mol
Research indicates that compounds with piperidine structures exhibit various biological activities, including antiviral and anticancer properties. The biphenyl moiety enhances the interaction with biological targets, potentially increasing efficacy.
Antiviral Activity
A study on piperidine derivatives demonstrated that certain compounds could inhibit influenza virus replication effectively. For instance, derivatives with similar structures showed EC values as low as 0.05 μM against multiple strains of the virus . This suggests that 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride may possess similar antiviral properties.
Anticancer Activity
Piperidine-based compounds have been evaluated for their anticancer effects. One study highlighted a derivative with an IC value of 0.25 μM against hepatocarcinoma cells (HepG2), indicating significant cytotoxicity . The mechanism involved regulation of AMPK phosphorylation and cell cycle arrest, which may be relevant for understanding the activity of 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride in cancer treatment.
Case Study 1: Influenza Virus Inhibition
In a systematic study, piperidine derivatives were tested for their ability to inhibit influenza virus replication. The results showed that modifications to the piperidinyl core significantly affected antiviral potency . This emphasizes the importance of structural optimization in enhancing biological activity.
Case Study 2: Cytokine Suppression
Research has indicated that certain piperidine derivatives can suppress the production of pro-inflammatory cytokines like TNF-α and IL-1β. These findings suggest potential therapeutic applications for inflammatory disorders .
Data Table: Biological Activities of Piperidine Derivatives
| Compound Name | Activity Type | Target/Indication | EC / IC Value |
|---|---|---|---|
| 4-(quinolin-4-yloxy)piperidine-1-carboxylate | Antiviral | Influenza Virus | 0.05 μM |
| N-(piperidine-4-yl)benzamide | Anticancer | Hepatocarcinoma (HepG2) | 0.25 μM |
| 4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride | Potentially Antiviral/Anticancer | Various cancers/Inflammation | TBD |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
